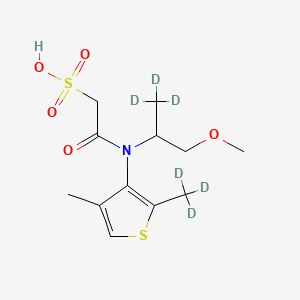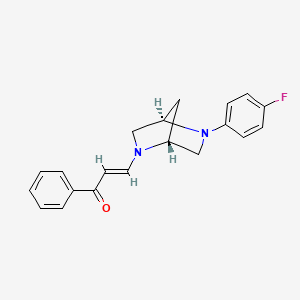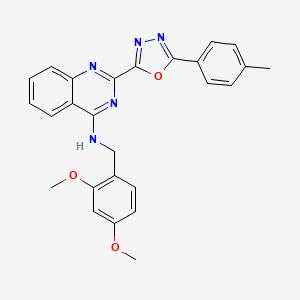![molecular formula C6H6N2O2 B12401573 Cis-Urocanic Acid-[13C3]](/img/structure/B12401573.png)
Cis-Urocanic Acid-[13C3]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-Urocanic Acid-[13C3]: is a labeled isotopic compound of cis-urocanic acid, where three carbon atoms are replaced with the carbon-13 isotope. Cis-urocanic acid is a naturally occurring compound produced by the ultraviolet irradiation of trans-urocanic acid, a metabolite formed from histidine in the body . This compound is known for its role in immunosuppression and potential involvement in skin cancer development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cis-Urocanic Acid-[13C3] involves the incorporation of carbon-13 isotopes into the urocanic acid structure. This can be achieved through the use of labeled precursors in the synthetic pathway. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of Cis-Urocanic Acid-[13C3] typically involves large-scale synthesis using labeled carbon sources. The process includes multiple steps of purification to ensure high isotopic purity and chemical purity. The final product is often characterized by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation of carbon-13 isotopes .
Análisis De Reacciones Químicas
Types of Reactions: Cis-Urocanic Acid-[13C3] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: Cis-Urocanic Acid-[13C3] is used as a tracer in chemical studies to investigate reaction mechanisms and pathways. The incorporation of carbon-13 isotopes allows for detailed analysis using NMR spectroscopy .
Biology: In biological research, Cis-Urocanic Acid-[13C3] is used to study metabolic pathways and the role of urocanic acid in cellular processes. It helps in understanding the effects of ultraviolet radiation on skin cells .
Medicine: Cis-Urocanic Acid-[13C3] is used in medical research to investigate its potential role in immunosuppression and skin cancer development. It is also studied for its effects on the immune system and its potential therapeutic applications .
Industry: In the industrial sector, Cis-Urocanic Acid-[13C3] is used in the development of sunscreens and other skincare products. Its ability to absorb UV radiation makes it a valuable component in formulations designed to protect the skin from UV damage .
Mecanismo De Acción
Cis-Urocanic Acid-[13C3] exerts its effects through several molecular mechanisms:
Immunosuppression: It acts as an agonist of the 5-HT2A receptor, leading to the suppression of immune responses.
Intracellular Acidification: It transports protons from the mildly acidic extracellular medium into the cell cytosol, resulting in intracellular acidification and suppression of cellular activities.
Gene Transcription: It initiates gene transcription in primary human keratinocytes, leading to the production of cytokines and other immunomodulatory mediators.
Comparación Con Compuestos Similares
Trans-Urocanic Acid: The trans isomer of urocanic acid, which is converted to the cis form upon exposure to UV radiation.
Histidine: The amino acid precursor of urocanic acid, involved in various metabolic pathways.
Uniqueness: Cis-Urocanic Acid-[13C3] is unique due to the incorporation of carbon-13 isotopes, which allows for detailed analytical studies using NMR spectroscopy. Its role in immunosuppression and potential involvement in skin cancer development also distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C6H6N2O2 |
|---|---|
Peso molecular |
141.10 g/mol |
Nombre IUPAC |
(E)-3-(1H-imidazol-5-yl)(1,2,3-13C3)prop-2-enoic acid |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1+/i1+1,2+1,6+1 |
Clave InChI |
LOIYMIARKYCTBW-QMIQAWNJSA-N |
SMILES isomérico |
C1=C(NC=N1)/[13CH]=[13CH]/[13C](=O)O |
SMILES canónico |
C1=C(NC=N1)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



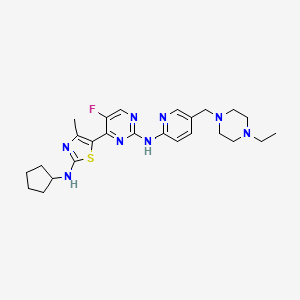

![(3S)-3-(2-benzyl-3-bromo-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12401510.png)
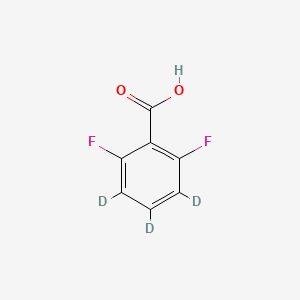
![(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12401523.png)

